molecular formula C30H25N3O3 B2646395 N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide CAS No. 896376-65-1

N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide

Cat. No.: B2646395
CAS No.: 896376-65-1
M. Wt: 475.548
InChI Key: BDVRDMZZIKMYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl Groups: The benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling with Benzamide: The final step involves the coupling of the quinazolinone intermediate with benzamide derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating neurotransmitter systems in the central nervous system, particularly by enhancing the activity of gamma-aminobutyric acid (GABA) receptors. This leads to its anxiolytic and anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibenzyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide is unique due to its specific structural features and the presence of both quinazolinone and benzamide moieties, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O3/c34-28(32(19-22-9-3-1-4-10-22)20-23-11-5-2-6-12-23)25-17-15-24(16-18-25)21-33-29(35)26-13-7-8-14-27(26)31-30(33)36/h1-18H,19-21H2,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVRDMZZIKMYTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.